(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Description
Electronic Effects
Steric Effects
- The bromine atom’s van der Waals radius (1.85 Å) creates steric hindrance, favoring equatorial positioning in solution-phase conformers.
Table 3: Substituent Effect Comparison
| Substituent | Hammett σₚ | Taft ES (kcal/mol) | Conformational Preference |
|---|---|---|---|
| 4-Bromophenyl | +0.26 | 1.8 | Equatorial |
| 4-Chlorophenyl | +0.23 | 1.6 | Equatorial |
| 4-Methylphenyl | -0.17 | 0.9 | Axial |
The bromophenyl group’s combined electronic and steric properties enhance hydrogen-bond acceptor capacity at the carboxylic acid group (pKₐ = 3.1) compared to non-halogenated analogues (pKₐ = 4.5).
Properties
IUPAC Name |
(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONOJNNUHUBSJT-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855759 | |
| Record name | (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217832-47-7 | |
| Record name | (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with glycine ethyl ester or related amino acid derivatives, which serve as precursors for the pyrrolidine ring. Halogenated reagents (e.g., 4-bromobenzyl derivatives or halogenated phenyl compounds) are used to introduce the bromophenyl group.
Stepwise Synthetic Route
A representative synthetic route adapted from related pyrrolidine carboxylic acid syntheses (notably for analogs such as (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid) includes the following steps:
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution of glycine ethyl ester with halogenated reagent in presence of base | Glycine ethyl ester, 4-bromobenzyl halide, triethylamine, dichloromethane, 0 °C to RT | Formation of N-substituted amino ester intermediate |
| 2 | Ring closure via intramolecular cyclization | Ethyl acrylate, lithium tert-butoxide, closed-loop reaction | Formation of pyrrolidine ring with ester functionality |
| 3 | Introduction of bromophenyl group through palladium-catalyzed coupling | Vinyl boron anhydride pyridine complex, palladium acetate, potassium carbonate, nitrogen atmosphere | Coupling to install 4-(4-bromophenyl) substituent |
| 4 | Catalytic hydrogenation for reduction and stereoselective control | Triethylamine, ruthenium(II) catalyst, methanol, hydrogen gas, 66 °C | Stereoselective hydrogenation yielding (3R,4S)-configured intermediate |
| 5 | Hydrolysis and deprotection to yield carboxylic acid hydrochloride salt | Sodium hydroxide solution, acidification with dilute HCl, ethyl acetate extraction | Final product (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride |
This route emphasizes mild reaction conditions, chiral purity, and operational simplicity, leading to high yields and enantiomeric excess.
Catalytic Hydrogenation and Stereocontrol
The key stereochemical outcome is achieved during catalytic hydrogenation using chiral ruthenium(II) complexes under controlled temperature and hydrogen pressure. This step ensures the formation of the (3R,4S) stereoisomer with high enantiomeric purity, critical for biological activity.
Hydrolysis and Salt Formation
The final step involves hydrolysis of ester groups and removal of protecting groups under basic conditions, followed by acidification to form the hydrochloride salt. This step improves compound stability and solubility for downstream applications.
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and confirm structural integrity.
- Chiral HPLC or optical rotation measurements verify stereochemical purity.
- Extraction and recrystallization steps are employed for purification, with drying agents such as anhydrous sodium sulfate used to remove residual moisture.
- Final product identity is confirmed by mass spectrometry and elemental analysis .
Data Summary Table: Preparation Method Key Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | Glycine ethyl ester, 4-bromobenzyl halide | Commercially available |
| Reaction Solvents | Dichloromethane, methanol, ethyl acetate | Anhydrous conditions preferred |
| Base | Triethylamine, lithium tert-butoxide | For nucleophilic substitution and ring closure |
| Catalysts | Palladium acetate, ruthenium(II) phosphine complex | For coupling and hydrogenation |
| Temperature Range | 0 °C to 66 °C | Controlled for stereoselectivity |
| Reaction Time | 3–6 hours per step | Varies by step |
| Yield | High (>70% overall) | Dependent on optimization |
| Stereochemical Purity | >95% enantiomeric excess | Verified by chiral analysis |
| Final Product Form | Hydrochloride salt, white solid | Stable and crystalline |
Research Findings and Implications
- The described synthetic approach demonstrates a balance of efficiency, stereochemical control, and scalability.
- The use of protective groups and catalytic hydrogenation ensures minimal racemization.
- The bromophenyl group introduction via palladium-catalyzed coupling is a robust method for functionalization.
- The hydrochloride salt form enhances compound stability for pharmaceutical research.
- Such compounds are valuable in medicinal chemistry, potentially acting on neurological targets due to their pyrrolidine scaffold and halogenated aromatic substituent.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substitution of the bromine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview
This compound is crucial in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structure allows it to interact with specific biological pathways, making it a valuable intermediate in drug formulation.
Case Studies
- Neurological Disorders : Research has shown that derivatives of this compound can modulate neurotransmitter systems, offering potential therapeutic avenues for conditions like depression and anxiety disorders.
- Synthesis of Analgesics : The compound has been utilized in the synthesis of analgesics, demonstrating efficacy in pain management studies.
Biochemical Research
Overview
The compound is employed in receptor interaction studies, helping researchers understand how certain compounds influence biological pathways.
Applications
- Receptor Binding Studies : It serves as a tool for studying G-protein coupled receptors (GPCRs), which are critical in many physiological processes.
- Signal Transduction Pathways : Investigations into how this compound affects signal transduction pathways have provided insights into cellular responses to external stimuli.
Analytical Chemistry
Overview
In analytical chemistry, (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is used as a standard in chromatographic techniques.
Applications
- Chromatography Standards : It aids in ensuring accurate measurements in complex mixtures, which is essential for quality control in pharmaceutical manufacturing.
- Mass Spectrometry Calibration : The compound's known properties make it suitable for calibrating mass spectrometry equipment, enhancing the reliability of analytical results.
Material Science
Overview
The unique properties of this compound make it suitable for developing new materials, particularly in organic electronics and sensors.
Applications
- Organic Electronics : Research indicates its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
- Sensor Development : The compound has been explored for use in chemical sensors that detect specific biomolecules, contributing to advancements in biosensing technologies.
Drug Formulation
Overview
This chemical plays a role in formulating drug delivery systems, enhancing the bioavailability of therapeutic agents.
Applications
- Nanoparticle Formulations : Studies have demonstrated that incorporating this compound into nanoparticle systems can improve drug solubility and stability.
- Controlled Release Systems : Research indicates its effectiveness in controlled release formulations, allowing for sustained therapeutic effects over time.
Data Table Summary
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for neurological drugs | Modulates neurotransmitter systems |
| Biochemical Research | Receptor interaction studies | Influences GPCR signaling |
| Analytical Chemistry | Standards for chromatography | Ensures accuracy in pharmaceutical analysis |
| Material Science | Organic electronics and sensors | Potential use in OLEDs and biosensors |
| Drug Formulation | Enhancing bioavailability | Improves solubility and controlled release |
Mechanism of Action
The mechanism of action of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can interfere with or enhance specific signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with varying aryl substituents, stereochemistry, and salt forms. Key comparisons include:
Key Observations :
Substituent Effects: Halogenated Aryl Groups: Bromine (van der Waals radius: 1.85 Å) offers polarizability for halogen bonding, whereas chlorine (1.75 Å) and fluorine (1.47 Å) provide distinct electronic and steric profiles . For example, trifluoromethyl groups () increase lipophilicity (logP) but may reduce solubility .
Stereochemistry :
- The (3R,4S) configuration (vs. 3S,4R in ) dictates spatial orientation, impacting interactions with chiral biological targets (e.g., enzymes or GPCRs).
Synthesis Metrics :
- Yields for analogs range from 62% to 68% (), with purity exceeding 99% after optimization. Lower purity (e.g., 16% in ) may reflect challenges in purifying compounds with complex substituents .
Pharmacological Implications :
- Bromine’s polarizability may improve target binding affinity compared to chlorine or fluorine. For instance, 4-bromo substitution could enhance binding to bromodomains or halogen-bonding enzymes .
Biological Activity
(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in pharmaceutical and neuroscience research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : CHBrClNO
- Molecular Weight : 283.58 g/mol
- CAS Number : 1423037-43-7
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on neurotransmitter systems and its potential therapeutic applications in treating neurological disorders.
Pharmacological Effects
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following key points summarize findings from various studies:
- Bromophenyl Substitution : The presence of the bromophenyl group significantly influences the compound's interaction with biological targets, enhancing its ability to penetrate biological membranes and interact with receptors .
- Pyrrolidine Ring Configuration : The specific stereochemistry (3R, 4S) of the pyrrolidine ring is critical for maintaining the desired biological activity. Alterations to this configuration can lead to a loss of efficacy .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuroscience Research : In a study focused on drug candidates for neurological disorders, this compound was evaluated for its effects on neurotransmitter release in neuronal cell cultures. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects .
- Antioxidant Studies : A comparative study assessed various pyrrolidine derivatives for their antioxidant capabilities using DPPH radical scavenging assays. The results showed that this compound exhibited moderate antioxidant activity, supporting its potential use in neuroprotective strategies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry at the 3R and 4S positions. Protecting groups like tert-butoxycarbonyl (Boc) can stabilize intermediates during cyclization (e.g., as seen in tert-butyl-protected pyrrolidine derivatives ). Purification via preparative HPLC or chiral column chromatography is critical to isolate the desired enantiomer, as demonstrated in similar compounds with ≥95% purity . Reaction conditions (e.g., solvent choice, temperature) must minimize racemization, particularly during deprotection steps.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can verify the bromophenyl substitution pattern and stereochemistry by analyzing coupling constants and NOE effects .
- HPLC : Chiral HPLC with UV detection ensures enantiomeric purity, as applied to structurally related hydrochlorides .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for detecting trace impurities .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis is recommended, as used for analogous pyrrolidine derivatives .
Q. How should researchers handle and store this hydrochloride salt to prevent degradation?
- Methodological Answer : Store under anhydrous conditions at room temperature in a desiccator to avoid hydrolysis of the hydrochloride salt. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life, as suggested for hygroscopic pyrrolidine derivatives . For long-term storage, lyophilization or inert atmosphere packaging (argon/vacuum-sealed vials) is advised .
Advanced Research Questions
Q. How does the stereochemistry at the 3R and 4S positions influence the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking and MD simulations can model interactions between the chiral centers and target binding pockets (e.g., enzymes or receptors). For example, the 4S configuration in similar compounds enhances hydrogen bonding with active sites, while the 3R position affects steric accessibility . Comparative studies using enantiomeric pairs (3S,4R vs. 3R,4S) can quantify stereochemical impacts on binding affinity via SPR or ITC assays .
Q. What synthetic strategies address low yields in the final cyclization step of the pyrrolidine ring?
- Methodological Answer :
- Catalyst Optimization : Palladium or copper catalysts improve cyclization efficiency, as shown in oxazolo-pyridine syntheses .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing ring-closure kinetics .
- Protecting Group Tuning : Boc groups stabilize intermediates but may hinder cyclization; alternatives like benzyl or Fmoc groups can be evaluated .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Batch Reproducibility : Verify purity (≥98% by HPLC) and stereochemical integrity across batches .
- Assay Standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Metabolite Analysis : LC-MS/MS can identify degradation products or metabolites that may interfere with bioactivity measurements .
Q. What role does the 4-bromophenyl moiety play in modifying the compound’s pharmacokinetic properties?
- Methodological Answer : The bromine atom increases lipophilicity (clogP ~2.5), enhancing membrane permeability, as seen in bromophenyl-containing analogs . Metabolic stability can be assessed via liver microsome assays, where bromine’s electron-withdrawing effect may reduce oxidative metabolism compared to chlorophenyl derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
